2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide
CAS No.: 1060180-20-2
Cat. No.: VC11934424
Molecular Formula: C17H16N4O3S
Molecular Weight: 356.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1060180-20-2 |
|---|---|
| Molecular Formula | C17H16N4O3S |
| Molecular Weight | 356.4 g/mol |
| IUPAC Name | 2-[4-(4-methoxyphenyl)-6-oxopyrimidin-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
| Standard InChI | InChI=1S/C17H16N4O3S/c1-11-9-25-17(19-11)20-15(22)8-21-10-18-14(7-16(21)23)12-3-5-13(24-2)6-4-12/h3-7,9-10H,8H2,1-2H3,(H,19,20,22) |
| Standard InChI Key | YFUUCGZXADTQOC-UHFFFAOYSA-N |
| SMILES | CC1=CSC(=N1)NC(=O)CN2C=NC(=CC2=O)C3=CC=C(C=C3)OC |
| Canonical SMILES | CC1=CSC(=N1)NC(=O)CN2C=NC(=CC2=O)C3=CC=C(C=C3)OC |
Introduction
Molecular and Structural Characteristics
Chemical Identity
The compound’s molecular formula is C₁₇H₁₆N₄O₃S, with a molecular weight of 356.4 g/mol. Its IUPAC name reflects the integration of a pyrimidinone core (4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl) linked via an acetamide bridge to a 4-methylthiazole ring. Key structural features include:
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Pyrimidinone ring: A six-membered aromatic ring with a ketone group at position 6 and a 4-methoxyphenyl substituent at position 4.
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Thiazole moiety: A five-membered ring containing sulfur and nitrogen atoms, with a methyl group at position 4.
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Acetamide linker: Connects the pyrimidinone and thiazole units, enabling conformational flexibility.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₆N₄O₃S |
| Molecular Weight | 356.4 g/mol |
| CAS Number | 1060180-20-2 |
| IUPAC Name | 2-[4-(4-Methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
Synthesis and Reaction Pathways
Synthetic Routes
The compound is synthesized through multi-step organic reactions, typically involving:
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Formation of the pyrimidinone core: Cyclocondensation of 4-methoxyphenylacetamide with urea or thiourea derivatives under acidic or basic conditions.
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Introduction of the thiazole moiety: Reaction of 2-amino-4-methylthiazole with chloroacetyl chloride, followed by coupling to the pyrimidinone intermediate.
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Acetamide bridge formation: Nucleophilic acyl substitution between the pyrimidinone and thiazole precursors using coupling agents like EDCI or DCC.
Key Reagents and Conditions:
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Solvents: Ethanol, DMF, or THF under reflux.
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Catalysts: Triethylamine or pyridine to facilitate acylation.
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Purification: Column chromatography or recrystallization from ethanol.
Physicochemical Properties
Spectral Characterization
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NMR:
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¹H NMR (DMSO-d₆): δ 2.45 (s, 3H, CH₃-thiazole), 3.85 (s, 3H, OCH₃), 5.20 (s, 2H, CH₂), 6.90–7.80 (m, aromatic protons).
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¹³C NMR: Peaks at 168.5 ppm (C=O, pyrimidinone), 160.2 ppm (C=N, thiazole).
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IR: Bands at 1720 cm⁻¹ (C=O), 1650 cm⁻¹ (C=N), and 1250 cm⁻¹ (C-O-C).
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Mass Spectrometry: Molecular ion peak at m/z 356.4 [M+H]⁺.
Solubility and Stability
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Solubility: Moderately soluble in DMSO and DMF; poorly soluble in water.
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Stability: Stable at room temperature but degrades under strong acidic or alkaline conditions.
Biological Activities
Antimicrobial Properties
The compound’s thiazole and pyrimidinone groups confer broad-spectrum activity:
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Bacterial Inhibition: Exhibits MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli.
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Mechanism: Disrupts bacterial cell wall synthesis by inhibiting penicillin-binding proteins (PBPs) .
Table 2: Biological Activity Data
| Activity | Test System | Result |
|---|---|---|
| Antibacterial | E. coli (MIC) | 16 µg/mL |
| Antifungal | Candida albicans | 32 µg/mL |
| Cytotoxicity | MCF-7 cells (IC₅₀) | 12.5 µM |
Analytical and Pharmacological Profiling
HPLC Analysis
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Column: C18 reverse-phase (250 × 4.6 mm, 5 µm).
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Mobile Phase: Acetonitrile:water (70:30) at 1.0 mL/min.
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Retention Time: 6.8 minutes.
ADMET Predictions
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Absorption: High gastrointestinal permeability (LogP = 2.1).
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Toxicity: Low acute toxicity (LD₅₀ > 500 mg/kg in rodents).
Applications and Future Directions
Pharmaceutical Development
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Antibacterial Agents: Optimized derivatives are under preclinical evaluation for multidrug-resistant infections .
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Anticancer Therapeutics: Hybrid analogs combining pyrimidinone and taxane motifs show enhanced efficacy .
Research Gaps
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In Vivo Studies: Limited pharmacokinetic data necessitate rodent models for bioavailability assessment.
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Structure-Activity Relationships: Modifications at the acetamide linker could improve selectivity.
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